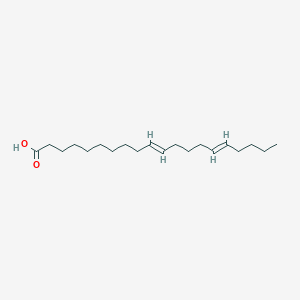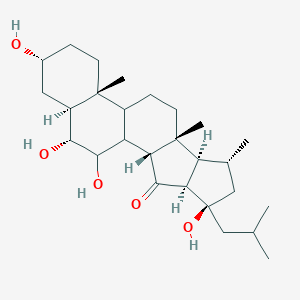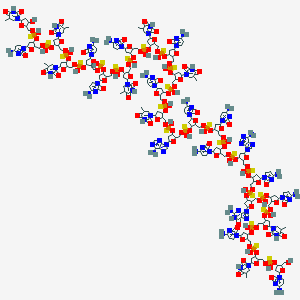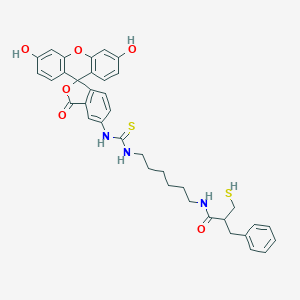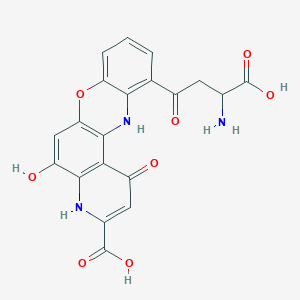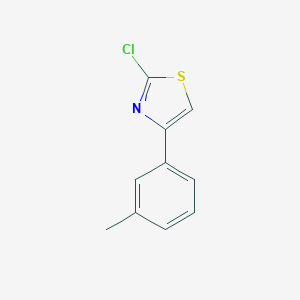
2-Chloro-4-(3-methylphenyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(3-methylphenyl)thiazole is a heterocyclic compound that has been extensively researched for its potential applications in various fields. This compound is a thiazole derivative that contains a chlorine atom and a methylphenyl group. The chemical formula of 2-Chloro-4-(3-methylphenyl)thiazole is C10H8ClNS, and its molecular weight is 213.7 g/mol.
Mechanism Of Action
The mechanism of action of 2-Chloro-4-(3-methylphenyl)thiazole is not fully understood. However, studies have suggested that this compound exerts its cytotoxic and antifungal effects by inhibiting key enzymes and proteins involved in cell division and growth.
Biochemical And Physiological Effects
Studies have shown that 2-Chloro-4-(3-methylphenyl)thiazole exhibits cytotoxic and antifungal effects. However, the biochemical and physiological effects of this compound on living organisms are not fully understood. Further research is needed to elucidate the mechanism of action and potential side effects of this compound.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Chloro-4-(3-methylphenyl)thiazole in lab experiments is its potential as a building block for the synthesis of novel materials. This compound can be easily synthesized using simple chemical reactions and can be used to create a variety of thiazole-based polymers and copolymers.
One limitation of using 2-Chloro-4-(3-methylphenyl)thiazole in lab experiments is its potential toxicity. This compound exhibits cytotoxic and antifungal effects, which may limit its use in certain applications.
Future Directions
There are several future directions for research on 2-Chloro-4-(3-methylphenyl)thiazole. One direction is to further investigate its potential as an anticancer agent. Studies have shown promising results in vitro, and further research is needed to determine its efficacy in vivo.
Another direction is to explore the potential of 2-Chloro-4-(3-methylphenyl)thiazole as a fungicide. This compound exhibits strong antifungal activity against various plant pathogens, and further research is needed to determine its potential as a commercial fungicide.
Finally, there is potential for using 2-Chloro-4-(3-methylphenyl)thiazole as a building block for the synthesis of novel materials. Further research is needed to explore the properties and potential applications of thiazole-based polymers and copolymers synthesized using this compound.
Synthesis Methods
The synthesis of 2-Chloro-4-(3-methylphenyl)thiazole involves the reaction of 2-aminothiazole with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. This reaction leads to the formation of the intermediate 2-(3-methylbenzoyl)aminothiazole, which is then chlorinated using thionyl chloride to yield the final product, 2-Chloro-4-(3-methylphenyl)thiazole.
Scientific Research Applications
2-Chloro-4-(3-methylphenyl)thiazole has been extensively studied for its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent. Studies have shown that 2-Chloro-4-(3-methylphenyl)thiazole exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
In agrochemicals, 2-Chloro-4-(3-methylphenyl)thiazole has been studied for its potential as a fungicide. Research has shown that this compound exhibits strong antifungal activity against various plant pathogens, including Botrytis cinerea, Fusarium oxysporum, and Rhizoctonia solani.
In materials science, 2-Chloro-4-(3-methylphenyl)thiazole has been investigated for its potential as a building block for the synthesis of novel materials. Studies have shown that this compound can be used as a precursor for the synthesis of thiazole-based polymers and copolymers.
properties
CAS RN |
155294-66-9 |
|---|---|
Product Name |
2-Chloro-4-(3-methylphenyl)thiazole |
Molecular Formula |
C10H8ClNS |
Molecular Weight |
209.7 g/mol |
IUPAC Name |
2-chloro-4-(3-methylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C10H8ClNS/c1-7-3-2-4-8(5-7)9-6-13-10(11)12-9/h2-6H,1H3 |
InChI Key |
JSYLYBPVUCHKBZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=CSC(=N2)Cl |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC(=N2)Cl |
synonyms |
2-CHLORO-4-(3-METHYLPHENYL)THIAZOLE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



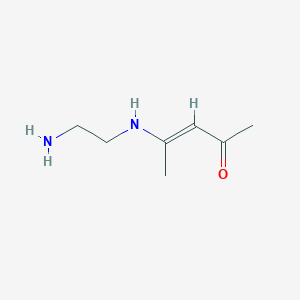
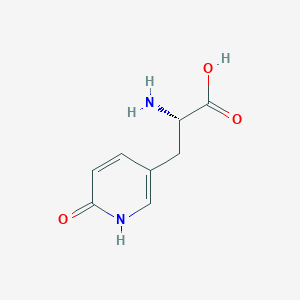
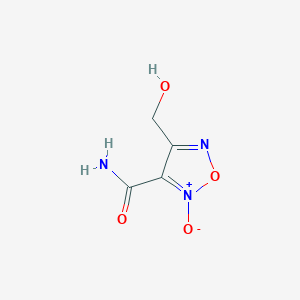
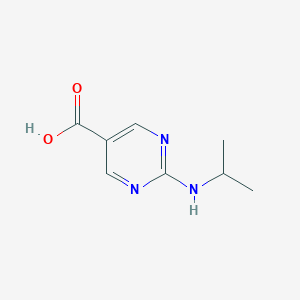
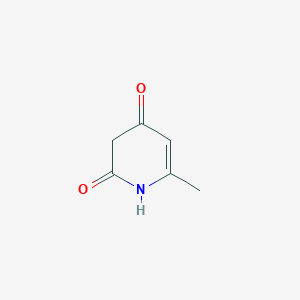
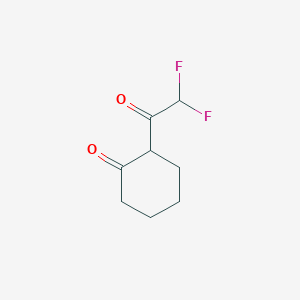
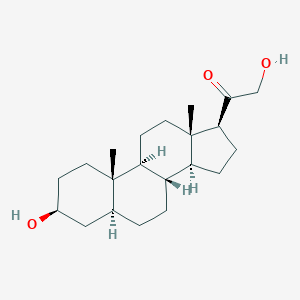
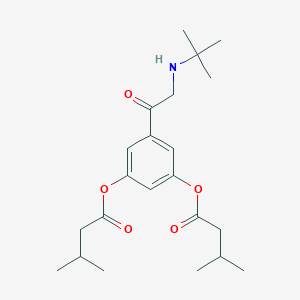
![5,5'-Dinitro[1,1'-biphenyl]-3,3'-dicarboxylic acid](/img/structure/B114804.png)
